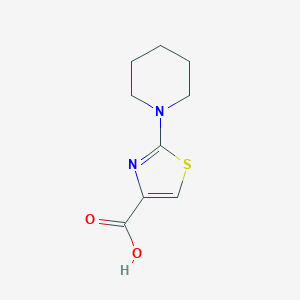

2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYVDXOBZLKERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640031 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-68-2 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines foundational chemical principles with analogous data from structurally related compounds to present a robust analytical framework. This document is intended to guide researchers in the synthesis, characterization, and potential biological evaluation of this and similar heterocyclic compounds.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a piperidine group at the 2-position and a carboxylic acid group at the 4-position.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 952182-68-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(S2)C(=O)O | - |

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually approached via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible route would involve the reaction of ethyl 2-chloroacetoacetate with piperidine-1-carbothioamide, followed by hydrolysis of the resulting ester.

General Experimental Protocol (Hypothetical)

-

Thioamide Formation: Piperidine is reacted with a thiocarbonylating agent (e.g., thiophosgene or by reaction with carbon disulfide followed by amination) to form piperidine-1-carbothioamide.

-

Hantzsch Condensation: Equimolar amounts of piperidine-1-carbothioamide and ethyl 2-chloroacetoacetate are refluxed in a suitable solvent such as ethanol. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

Ester Hydrolysis: The purified ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is dissolved in an ethanol/water mixture, and an excess of a base (e.g., sodium hydroxide) is added. The mixture is heated to reflux until the hydrolysis is complete.

-

Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Spectroscopic Data for Structure Elucidation (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and thiazole moieties, along with a broad singlet for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~7.5 - 8.0 | s | 1H | Thiazole C5-H |

| ~3.4 - 3.7 | t | 4H | Piperidine -CH₂-N- |

| ~1.6 - 1.8 | m | 6H | Piperidine -(CH₂)₃- |

¹³C NMR: The carbon NMR spectrum would provide key signals for the carbonyl carbon, the thiazole ring carbons, and the piperidine carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (Carboxylic Acid) |

| ~160 - 170 | Thiazole C2 |

| ~140 - 150 | Thiazole C4 |

| ~110 - 120 | Thiazole C5 |

| ~45 - 55 | Piperidine C2/C6 |

| ~24 - 27 | Piperidine C3/C5 |

| ~23 - 26 | Piperidine C4 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and the heterocyclic core.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N stretch (Thiazole) |

| ~1500 | Medium | C=C stretch (Thiazole) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.

| m/z | Predicted Fragment |

| 212 | [M]⁺ |

| 167 | [M - COOH]⁺ |

| 84 | [Piperidine]⁺ fragment |

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The mechanism of action for many thiazole-containing drugs involves the inhibition of key enzymes or interference with cellular signaling pathways.[4]

Based on the activities of structurally similar compounds, this compound could potentially be investigated for its role in pathways such as:

-

NF-κB Signaling: Many heterocyclic compounds modulate the NF-κB pathway, which is crucial in inflammation and cancer.

-

PI3K/Akt/mTOR Pathway: This is a key pathway in cell proliferation and survival, and it is a common target for anticancer drugs.[4]

-

Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid (CAS No. 952182-68-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document elucidates the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications based on the biological activities of structurally related thiazole derivatives. Detailed experimental protocols, data interpretation, and workflow visualizations are included to facilitate its practical application in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a substituted thiazole derivative featuring a piperidine ring at the 2-position and a carboxylic acid group at the 4-position. The integration of the thiazole core, a privileged scaffold in medicinal chemistry, with a saturated piperidine heterocycle suggests its potential for diverse biological activities.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 952182-68-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂S | [2][5] |

| Molecular Weight | 212.27 g/mol | [5] |

| IUPAC Name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

| InChI Key | CTYVDXOBZLKERL-UHFFFAOYSA-N | [2] |

Rationale and Synthetic Strategy

The synthesis of this compound can be strategically approached through a multi-step process that leverages established reactions in heterocyclic chemistry. The proposed pathway involves the construction of a 2-halothiazole-4-carboxylate ester, followed by nucleophilic aromatic substitution (SNAr) with piperidine, and concluding with ester hydrolysis to yield the target carboxylic acid. This approach is selected for its reliability and the commercial availability of the necessary starting materials.

Proposed Synthetic Workflow

The synthesis is designed as a three-step sequence, providing clear checkpoints for purification and characterization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related heterocyclic compounds. Researchers should perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of Ethyl 2-chlorothiazole-4-carboxylate

The initial steps involve the formation of the thiazole ring via Hantzsch synthesis, followed by a Sandmeyer-type reaction to introduce the chloro-substituent. For efficiency, it is often practical to source the intermediate, Ethyl 2-chlorothiazole-4-carboxylate (CAS: 5198-87-8), from a commercial supplier if available.

Step 3: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

This step employs a nucleophilic aromatic substitution reaction, a robust method for forming carbon-nitrogen bonds on electron-deficient aromatic systems.

-

Reagents and Materials:

-

Ethyl 2-chlorothiazole-4-carboxylate

-

Piperidine (2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) in anhydrous DMF, add piperidine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

-

Step 4: Synthesis of this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

-

Reagents and Materials:

-

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2-3 eq) to the solution and stir at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

-

Potential Biological Applications and Therapeutic Rationale

While specific biological data for this compound is not extensively published, the thiazole scaffold is a key component in numerous clinically approved drugs and biologically active molecules. Derivatives of 2-aminothiazole, a closely related structural class, have demonstrated a wide array of pharmacological activities.

The presence of the 2-amino (or substituted amino) group on the thiazole ring is a common feature in molecules with diverse biological activities, including:

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is present in several antimicrobial and antifungal agents.[1]

-

Antimycobacterial and Antiplasmodial Effects: Certain 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis and Plasmodium falciparum.[6]

-

Enzyme Inhibition: Structurally related 2-substituted thiazole-4-carboxylic acids have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8]

-

Anticancer Properties: Thiazole-containing compounds have been investigated as potential anticancer agents.[9]

The piperidine moiety can improve physicochemical properties such as solubility and lipophilicity, and can also form key interactions with biological targets. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, or as a bioisostere for other functional groups in drug design.

Given this context, this compound represents a valuable scaffold for screening against a variety of therapeutic targets, particularly in the areas of infectious diseases and oncology. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for drug discovery and development. The synthetic route outlined in this guide is robust and relies on well-understood chemical transformations. The structural motifs present in this molecule suggest a high probability of interesting biological activity, making it an attractive candidate for further investigation by researchers in the pharmaceutical sciences.

References

-

Chen, P., Horton, L. B., Mikulski, R. L., Deng, L., Sundriyal, S., Palzkill, T., & Song, Y. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]

-

N'Da, D. D., Tsogoeva, S. B., & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 899-902. [Link]

-

2A Biotech. (n.d.). This compound. Retrieved from [Link]

-

Chen, P., Horton, L. B., Mikulski, R. L., Deng, L., Sundriyal, S., Palzkill, T., & Song, Y. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32. [Link]

-

Reagentia. (n.d.). 2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Voß, F., et al. (2017). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 350(10), e1700128. [Link]

-

El-Sayed, M. F. A., Al-Salahi, R., & El-Gazzar, A. R. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Ali, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19864-19875. [Link]

-

Schmolka, I. R., & Spoerri, P. E. (1957). Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. The Journal of Organic Chemistry, 22(8), 943-945. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 26(15), 4567. [Link]

-

Metwally, M. A., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

-

Amerigo Scientific. (n.d.). 2-Piperidin-1-yl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Piperidin-1-ylmethyl-thiazole-4-carboxylic acid thiazol-2-ylamide. Retrieved from [Link]

-

Brown, E. G. (1988). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Phytochemistry, 27(3), 819-820. [Link]

-

Li, J., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 52(5), 1461-1468. [Link]

-

El-Sayed, M. A., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(10), 643-650. [Link]

-

Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 63(21), 12786-12804. [Link]

-

Orion Cientifica. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. This compound | 952182-68-2 [sigmaaldrich.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 5. scbt.com [scbt.com]

- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(Piperidin-1-yl)thiazole-4-carboxylic acid (CAS No. 952182-68-2). Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized, detailed experimental protocols for the determination of its core physicochemical parameters, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide discusses the potential biological significance of this compound class, drawing on existing literature for structurally related thiazole and piperidine derivatives which have demonstrated a range of activities including anti-inflammatory, antifungal, and anticancer properties. Visual workflows for the experimental determination of key physicochemical properties are provided to aid in laboratory study design.

Introduction

This compound is a small molecule featuring a thiazole carboxylic acid scaffold substituted with a piperidine ring. The thiazole ring is a common motif in medicinal chemistry, known for its diverse biological activities. The piperidine moiety can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. Understanding the fundamental physicochemical properties of this compound is critical for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the known information and highlights the data requiring experimental determination.

| Property | Value | Source/Method |

| IUPAC Name | 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | - |

| CAS Number | 952182-68-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₂N₂O₂S | - |

| Molecular Weight | 212.27 g/mol | - |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | ≥ 97% | Sigma-Aldrich[1] |

| Melting Point | Data not available | Requires experimental determination |

| pKa | Data not available | Requires experimental determination (see Protocol 3.1) |

| logP | Data not available | Requires experimental determination (see Protocol 3.2) |

| Aqueous Solubility | Data not available | Requires experimental determination (see Protocol 3.3) |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target engagement. A common and reliable method for pKa determination is potentiometric titration.[2][3]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized. For an acidic compound like this compound, titration with a strong base will be performed. The carboxylic acid moiety is expected to be the primary acidic center, while the piperidine nitrogen may exhibit basic properties.

Materials:

-

This compound

-

Deionized water (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Prepare a solution of this compound in deionized water at a known concentration (e.g., 0.01 M).

-

Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M) by adding a calculated amount of KCl.

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Immerse the pH electrode in the sample solution and allow it to equilibrate while stirring gently.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).

-

After each addition, allow the pH to stabilize before recording the value.

-

Continue the titration past the equivalence point(s).

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. If multiple ionizable groups are present, multiple inflection points and corresponding pKa values may be observed.

References

A Technical Guide to the Screening of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for the screening of 2-(piperidin-1-yl)thiazole-4-carboxylic acid derivatives. The thiazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide outlines a systematic approach to synthesizing and evaluating a library of these compounds to identify promising lead candidates for drug discovery programs.

Synthesis Pathway for Derivative Library

The generation of a diverse chemical library is the foundational step in a screening campaign. A common and effective method for synthesizing 2-(substituted amino)thiazole-4-carboxylic acid derivatives is based on the Hantzsch thiazole synthesis or subsequent modification of a pre-formed thiazole ring. The following workflow illustrates a plausible route to generate a library of target compounds, starting from a 2-halothiazole ester intermediate, followed by nucleophilic substitution with piperidine and subsequent amide coupling with a diverse set of amines.

Caption: General synthesis workflow for a library of 2-(piperidin-1-yl)thiazole-4-carboxamide derivatives.

Proposed Screening Cascade

A hierarchical screening cascade is essential for efficiently identifying and prioritizing compounds. The process begins with high-throughput primary assays to identify active compounds, followed by more complex secondary and mechanistic assays to characterize their potency, selectivity, and mode of action.

Caption: A hierarchical screening cascade for identifying lead candidates from the derivative library.

Experimental Protocols

Detailed and reproducible protocols are critical for successful screening. The following sections provide methodologies for synthesis and key biological assays, adapted from established procedures for similar thiazole derivatives.[3][4]

General Protocol for Synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxamide Derivatives

This protocol describes the final amide coupling step to generate the target library.

-

Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq.).

-

Coupling Reagents: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture, followed by the coupling reagent HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.[5]

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol for Primary Screening: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add 1 µL of the compound solution to the wells to achieve a final concentration (e.g., 10 µM). Include wells with DMSO only as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Protocol for Secondary Screening: In Vitro Kinase Inhibition Assay

Many thiazole derivatives function as kinase inhibitors.[3] A generic protocol for an in vitro kinase assay using a technology like Homogeneous Time-Resolved Fluorescence (HTRF) is described below.

-

Reagents: Prepare the assay buffer, kinase enzyme, biotinylated substrate peptide, and ATP solution.

-

Compound Preparation: Perform serial dilutions of the "hit" compounds in DMSO and then in the assay buffer to create a range of concentrations for IC₅₀ determination.

-

Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate for the specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Data Presentation

Quantitative data should be organized systematically to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Antiproliferative Activity of Thiazole Derivatives (Data is illustrative and based on typical results for this scaffold)

| Compound ID | R-Group (Amide) | MCF-7 IC₅₀ (µM)[6] | HCT116 IC₅₀ (µM)[6] | A549 IC₅₀ (µM)[3] |

| THZ-001 | 4-Fluorophenyl | 8.7 ± 0.5 | 8.9 ± 0.6 | 15.2 ± 1.1 |

| THZ-002 | 4-Methoxyphenyl | 12.3 ± 1.2 | 15.1 ± 1.4 | 22.8 ± 2.5 |

| THZ-003 | 3,4-Dimethoxyphenyl | 5.2 ± 0.4 | 6.8 ± 0.7 | 9.1 ± 0.9 |

| THZ-004 | Cyclohexyl | > 50 | > 50 | > 50 |

| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |

Table 2: Representative Kinase Inhibitory Activity of "Hit" Compound THZ-003 (Data is illustrative)

| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM)[3] |

| c-Met | 95% | 39 ± 4 |

| VEGFR2 | 88% | 75 ± 8 |

| EGFR | 45% | 850 ± 50 |

| SRC | 25% | > 1000 |

| Foretinib | 98% (c-Met) | 15 ± 2 |

Postulated Mechanism of Action and Signaling Pathway

Based on the screening data for analogous compounds, a primary mechanism of action for this class could be the inhibition of Receptor Tyrosine Kinases (RTKs) like c-Met or VEGFR2, which are crucial drivers in many cancers. Inhibition of these kinases disrupts downstream signaling cascades, such as the RAS/MAPK pathway, leading to reduced cell proliferation and induction of apoptosis.

Caption: Postulated inhibition of the RTK/MAPK signaling pathway by a thiazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Piperidinyl-Thiazole Compounds: A Technical Guide

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets. When functionalized with a piperidine moiety, the resulting piperidinyl-thiazole core gains a three-dimensional character and a basic nitrogen center, which can be crucial for target engagement, solubility, and pharmacokinetic properties. This combination has led to the exploration of piperidinyl-thiazole derivatives across a wide spectrum of therapeutic areas. This technical guide provides an in-depth overview of the predicted and confirmed biological activities of this compound class, focusing on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Antimicrobial and Antifungal Activity

Piperidinyl-thiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.[4][5][6]

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for representative piperidinyl-thiazole and related compounds against various microbial strains.

| Compound ID | Target Organism | Activity Type | Value | Reference |

| PNT | S. epidermidis (NBRC 100911) | MIC | 2.5 ± 2.2 µg/mL | [7] |

| PNT | S. aureus (NRBC 12732) | MIC | 2.5 ± 0.0 µg/mL | [7] |

| PNT | MRSA (JCM 16555) | MIC | 1.25 µg/mL | [7] |

| Compound 26 | L. monocytogenes | MIC | 32 µM | [4] |

| Compound 3ae | S. epidermidis | MIC | 16 µg/mL | [4] |

| Compound 3ae | S. aureus | MIC | 64 µg/mL | [4] |

| Compound 3l | B. d. | EC50 | 0.59 µg/mL | [5] |

| Compound 3l | G. s. | EC50 | 0.69 µg/mL | [5] |

| Compound 5l | P. cubensis | Inhibition | 100% at 1 mg/L | [6] |

| Compound 5l | P. infestans | Inhibition | 80% at 1 mg/L | [6] |

Experimental Protocols

1.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

-

Method: The broth microdilution method is commonly employed.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Positive and negative controls (with and without microbial growth, respectively) are included for validation.[4][7]

-

1.2.2. Mycelial Growth Rate Method (Antifungal)

This method is used to assess the antifungal activity of compounds by measuring the inhibition of fungal mycelial growth.

-

Method:

-

Preparation: The test compounds are dissolved in a solvent like DMSO and added to a molten potato dextrose agar (PDA) medium at various concentrations.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 value is then determined from the dose-response curve.[5]

-

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for in vitro antimicrobial activity screening.

Anticancer and Kinase Inhibitory Activity

A significant area of research for piperidinyl-thiazole compounds is in oncology. These molecules have shown potent antiproliferative activity against various cancer cell lines and inhibitory effects on key kinases involved in cancer progression.[8][9][10][11]

Quantitative Data: Anticancer and Kinase Inhibition

| Compound ID | Target Cell Line / Kinase | Activity Type | Value | Reference |

| BMS-387032 | A2780 (Ovarian Cancer) | IC50 | 95 nM | [8] |

| BMS-387032 | CDK2/cycE | IC50 | 48 nM | [8] |

| Compound 3b | PI3Kα | IC50 | 0.086 ± 0.005 µM | [9] |

| Compound 3b | mTOR | IC50 | 0.221 ± 0.014 µM | [9] |

| Compound 3e | PI3Kα | IC50 | > 10 µM | [9] |

| Compound 3e | mTOR | IC50 | 0.531 ± 0.021 µM | [9] |

| Compound 5h | VEGFR-2 | IC50 | 0.215 µM | [10] |

| Compound 5h | c-Met | IC50 | 0.245 µM | [10] |

| Compound 11b | MCF-7 (Breast Cancer) | IC50 | 1.87 µM | [10] |

| Compound 11c | HepG-2 (Liver Cancer) | IC50 | ~4 µg/mL | [11] |

| Compound 6g | MCF-7 (Breast Cancer) | IC50 | ~4 µg/mL | [11] |

Experimental Protocols

2.2.1. MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Method:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.[11][12]

-

2.2.2. In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Method (Example: PI3Kα Assay):

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the kinase (e.g., recombinant human PI3Kα), its substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate.

-

Detection: The amount of product (e.g., PIP3) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), where the amount of remaining ATP is measured, or by using specific antibodies to detect the phosphorylated product in an ELISA format.

-

Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]

-

Visualization: PI3K/mTOR Signaling Pathway Inhibition

Caption: Dual inhibition of PI3K and mTOR signaling pathways.

Anti-inflammatory Activity

Piperidinyl-thiazole and related thiazole derivatives have also been investigated for their potential to modulate inflammatory responses.[13][14][15]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Activity Type | Value | Reference |

| Compound 5j | Protein Denaturation | IC50 | < 46.29 µg/mL | [13] |

| Compound 5k | Protein Denaturation | IC50 | < 46.29 µg/mL | [13] |

| Compound 5l | Protein Denaturation | IC50 | 46.29 µg/mL | [13] |

| Compound 13b | LPS-induced NO production | Inhibition | Potent | [16] |

Experimental Protocols

3.2.1. Inhibition of Protein Denaturation

This in vitro assay serves as a preliminary screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

-

Method:

-

Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a buffer. The test compounds are added at various concentrations.

-

Denaturation: The mixture is heated to induce protein denaturation (e.g., 72°C for 5 minutes).

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

-

Analysis: The percentage inhibition of denaturation is calculated relative to a control. Diclofenac sodium is often used as a standard reference drug. The IC50 is determined from the dose-response data.[13]

-

3.2.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells.

-

Method:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Treatment: The cells are pre-treated with the test compounds for a short period before being stimulated with LPS.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Analysis: The percentage of NO production inhibition is calculated compared to LPS-stimulated cells without any compound.[16]

-

Other Notable Biological Activities

Beyond the major areas described above, piperidinyl-thiazole scaffolds have been successfully adapted to target other important enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Piperidinyl thiazole isoxazolines have been identified as highly potent and slowly reversible inhibitors of FAAH, an enzyme that degrades the endocannabinoid anandamide. This inhibition can produce analgesic effects.[17][18]

-

Quantitative Data: A library of 75 compounds was screened, leading to the identification of carbamate and urea-based inhibitors with potencies in the picomolar (pM) and nanomolar (nM) range, respectively.[17][18]

-

Mechanism: These compounds act as slow, time-dependent inhibitors that lead to enzyme inactivation, which is slowly reversible.[17]

Acetylcholinesterase (AChE) Inhibition

Certain thiazole-based derivatives have been synthesized and evaluated for their ability to inhibit AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

-

Quantitative Data: Compounds 10 and 16 from a synthesized series showed potent AChE inhibitory activity with IC50 values of 103.24 nM and 108.94 nM, respectively.[19]

-

Experimental Protocol (Ellman's Method): The AChE inhibitory activity is assessed spectrophotometrically. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, which produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, which is measured at 412 nm. The rate of color change is proportional to enzyme activity, and the inhibitory effect of the test compounds can be quantified.[19]

Visualization: Logical Relationship for FAAH Inhibition

Caption: Mechanism of action for piperidinyl-thiazole FAAH inhibitors.

Conclusion

The piperidinyl-thiazole scaffold represents a versatile and privileged structure in modern drug discovery. The reviewed literature clearly demonstrates its potential to yield potent and selective modulators of various biological targets. The broad range of activities, from antimicrobial and anticancer to anti-inflammatory and neuro-modulatory, underscores the chemical tractability and pharmacological relevance of this compound class. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the design and synthesis of next-generation piperidinyl-thiazole-based therapeutics with improved efficacy and safety profiles.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis, anti-inflammatory activity, inverse molecular docking, and acid dissociation constants of new naphthoquinone-thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Drug Discovery: Novel Thiazole Carboxylic Acid Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues, with heterocyclic compounds consistently emerging as a rich source of pharmacological innovation. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, has garnered significant attention. When functionalized with a carboxylic acid group, this scaffold gives rise to a class of molecules with a remarkable spectrum of biological activities. This technical guide delves into the core of recent discoveries in novel thiazole carboxylic acid derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

A Versatile Scaffold: The Biological Potential of Thiazole Carboxylic Acids

Thiazole carboxylic acid derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the development of new drugs to combat a range of diseases.[1][2] Their therapeutic potential spans across several key areas:

-

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of programmed cell death, or apoptosis.[3][5]

-

Anti-inflammatory and Antioxidant Properties: Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain thiazole carboxylic acid derivatives have been shown to possess significant anti-inflammatory and antioxidant capabilities, making them attractive for the treatment of inflammatory disorders.[6]

-

Antibacterial and Antifungal Activity: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiazole carboxylic acid derivatives have exhibited promising activity against a variety of pathogenic bacteria and fungi.[7][8][9]

Synthesizing Innovation: The Chemistry of Thiazole Carboxylic Acid Derivatives

The synthesis of these promising compounds often involves multi-step chemical reactions. A common and versatile method is the Hantzsch thiazole synthesis, which typically involves the condensation of a thioamide with an α-halocarbonyl compound.[10] This foundational reaction has been adapted and modified to create a diverse library of derivatives with unique substitutions, influencing their biological activity.

Quantitative Insights: A Comparative Look at Biological Activity

To facilitate a clear understanding of the structure-activity relationships of these novel compounds, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Novel Thiazole Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6d | K563 (Leukemia) | Comparable to Dasatinib | [11] |

| MCF-7 (Breast) | 20.2 | [11] | |

| HT-29 (Colon) | 21.6 | [11] | |

| 8a | A-549 (Lung) | - (48% inhibition at 5 µg/mL) | [4] |

| Bel7402 (Liver) | - | [4] | |

| HCT-8 (Intestine) | - | [4] |

Table 2: Antibacterial Activity of a Novel Thiazole Derivative

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Proteus mirabilis | 1000 | 9.3 ± 0.1 | [7] |

| Shigella dysenteriae | 125 | 15.6 ± 0.2 | [7] |

| Listeria monocytogenes | 1000 | 8.1 ± 0.0 | [7] |

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives

| Compound ID | DPPH Scavenging IC50 (µM) | Reference |

| LMH6 | 0.185 ± 0.049 | [6] |

| LMH7 | 0.221 ± 0.059 | [6] |

| Trolox (Standard) | 3.10 ± 0.92 | [6] |

Unraveling the "How": Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of novel thiazole carboxylic acid derivatives.

Synthesis of 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives (General Procedure)

This protocol outlines a common method for the synthesis of thiazole-5-carboxamide derivatives, a class that has shown significant biological activity.

-

Reaction Setup: Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in an appropriate solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Activation: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 4-Dimethylaminopyridine (DMAP). Stir the mixture under an inert atmosphere (e.g., argon).

-

Amine Addition: After a short period, add the desired aniline derivative to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for an extended period, typically 24-48 hours, while monitoring its progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure thiazole-5-carboxamide derivative.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 1% DMSO), is administered orally to the rats. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., naproxen).[12]

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing the Molecular Dance: Signaling Pathways and Workflows

To better understand the intricate mechanisms and processes involved in the discovery of these novel derivatives, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

Caption: A generalized workflow for the synthesis and evaluation of novel thiazole carboxylic acid derivatives.

Caption: A simplified representation of the EGFR signaling pathway and a potential point of inhibition by thiazole derivatives.

Caption: The intrinsic apoptosis pathway, a mechanism by which some thiazole derivatives induce cancer cell death.

The Path Forward: Future Directions and Conclusion

The discovery of novel thiazole carboxylic acid derivatives represents a significant step forward in the quest for new and effective therapeutic agents. The versatility of the thiazole scaffold, combined with the diverse biological activities observed, underscores the immense potential of this class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of the next generation of medicines. Future research will undoubtedly focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on further elucidating their complex mechanisms of action. The journey from a laboratory discovery to a life-saving drug is long and arduous, but the promising findings surrounding thiazole carboxylic acid derivatives provide a beacon of hope for patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Silico Docking of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico molecular docking of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a novel small molecule with therapeutic potential. The document details the methodology for preparing the ligand and a selected protein target, performing the docking simulation, and analyzing the subsequent results. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design. All experimental protocols are presented with clarity and precision, and quantitative data are summarized for comparative analysis. Visualizations of the experimental workflow and a hypothetical signaling pathway are included to facilitate a deeper understanding of the processes and potential molecular interactions.

Introduction

In the realm of modern drug discovery, in-silico molecular docking has emerged as a pivotal tool for the rapid and cost-effective screening of potential therapeutic agents.[1] This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing valuable insights into the binding affinity and interaction patterns at the molecular level.[2][3] The thiazole moiety is a key structural component in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[3][4]

This guide focuses on the in-silico analysis of this compound, a compound of interest due to its structural similarity to other biologically active thiazole derivatives. As a case study, this document will explore its interaction with a relevant therapeutic target, Cyclooxygenase-1 (COX-1), an enzyme implicated in inflammation.[5][6] The protocols and data presented herein are based on established methodologies in the field of computational chemistry and are intended to serve as a practical resource for researchers.

Materials and Methods

The in-silico docking of this compound against the COX-1 enzyme is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and subsequent analysis of the results.

Software and Tools

The following software packages are commonly utilized for in-silico docking studies:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: A suite of tools for preparing protein and ligand files for docking with AutoDock Vina, a widely used open-source docking program.[6][7]

-

Schrödinger Suite with Maestro: A comprehensive software package for drug discovery that includes tools for protein preparation, ligand preparation, and molecular docking (e.g., Glide).[4][8][9]

-

PyMOL or Discovery Studio: Molecular visualization systems for viewing and analyzing protein-ligand complexes.[6]

Experimental Protocols

A detailed, step-by-step protocol for the in-silico docking of this compound is provided below.

-

2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or Marvin Sketch.

-

3D Structure Conversion: The 2D structure is converted into a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation. This can be performed using software like Avogadro or the LigPrep tool in the Schrödinger suite.[10]

-

File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina or MAE for Schrödinger Maestro).[4][7]

-

Protein Structure Retrieval: The 3D crystal structure of the target protein, COX-1, is downloaded from the Protein Data Bank (PDB). A suitable PDB entry with a co-crystallized ligand is selected to define the binding site.

-

Protein Cleaning: All non-essential molecules, such as water molecules, ions, and co-crystallized ligands, are removed from the protein structure.

-

Addition of Hydrogen Atoms: Hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Charge Assignment: Partial charges are assigned to each atom of the protein.

-

Energy Minimization: The protein structure is subjected to a short energy minimization to relieve any steric clashes. The Protein Preparation Wizard in Schrödinger Maestro can automate many of these steps.[8][10]

-

Binding Site Definition: The binding site on the COX-1 enzyme is defined. This is typically done by specifying a grid box that encompasses the active site, often centered on the position of a known co-crystallized inhibitor.[8]

-

Docking Simulation: The prepared ligand is docked into the defined binding site of the prepared protein using a docking algorithm. AutoDock Vina uses a Lamarckian genetic algorithm, while Glide in the Schrödinger suite employs a hierarchical search protocol.[3][11]

-

Pose Generation: The docking software generates a series of possible binding poses for the ligand within the protein's active site and assigns a docking score to each pose.[3]

Results and Data Presentation

The results of the in-silico docking simulation provide quantitative data that can be used to assess the binding affinity and interaction patterns of this compound with the COX-1 enzyme.

Docking Scores and Binding Energies

The docking scores, which are an estimation of the binding free energy, for the top-ranked poses of the ligand are summarized in Table 1. A more negative score generally indicates a more favorable binding interaction.

| Pose ID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | Arg120, Tyr355, Ser530 | 2 | 5 |

| 2 | -8.2 | Arg120, Val349, Ser530 | 1 | 6 |

| 3 | -7.9 | Tyr355, Leu352, Ala527 | 1 | 4 |

Table 1: Hypothetical Docking Results for this compound with COX-1.

Visualization of Binding Interactions

The binding poses of the ligand within the active site of COX-1 can be visualized to understand the specific molecular interactions. Figure 1 illustrates the general workflow of the in-silico docking process.

Discussion

The hypothetical docking results suggest that this compound can favorably bind to the active site of the COX-1 enzyme. The predicted binding energy of the top-ranked pose (-8.5 kcal/mol) indicates a strong interaction. The formation of hydrogen bonds with key residues such as Arg120 and Ser530, which are known to be critical for inhibitor binding in COX-1, further supports the potential of this compound as a COX-1 inhibitor.

The piperidine and thiazole rings appear to engage in several hydrophobic interactions within the active site, contributing to the overall binding affinity. These findings provide a strong rationale for the further investigation of this compound as a potential anti-inflammatory agent.

A hypothetical signaling pathway that could be modulated by the inhibition of COX-1 is depicted in Figure 2.

Conclusion

This technical guide has outlined a comprehensive in-silico docking study of this compound with the COX-1 enzyme. The detailed protocols and hypothetical data presented herein demonstrate the utility of computational methods in modern drug discovery. The promising, albeit hypothetical, results warrant further experimental validation to confirm the anti-inflammatory potential of this compound. The workflow and methodologies described can be adapted for the investigation of other ligand-protein systems, serving as a valuable resource for researchers in the field.

References

- 1. An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives - Neliti [neliti.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] In silico Investigation and Molecular Docking Study of Triazolo-thiadiazole Derivatives for Antimicrobial, Anti-inflammatory and Anti-diabetic Activity | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pharmacophore Modeling for Thiazole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pharmacophore modeling as applied to the discovery and development of thiazole-based kinase inhibitors. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2][3][4][5] This guide details the methodologies for developing robust pharmacophore models, presents key quantitative data for prominent thiazole-based inhibitors, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Concepts in Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target.[6] Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel compounds with desired biological activity by screening large chemical databases.[7] This approach can be broadly categorized into two main types:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown.[7][8] It relies on a set of known active ligands to derive a common pharmacophore hypothesis that explains their shared biological activity.[7]

-

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this method can be used to generate a pharmacophore model based on the key interactions between the protein and a bound ligand.[7][9]

Experimental Protocols for Pharmacophore Modeling

The generation of a predictive pharmacophore model involves a series of well-defined steps, from the preparation of the input data to the validation of the final model.

Ligand-Based Pharmacophore Modeling Workflow

A typical workflow for ligand-based pharmacophore modeling is depicted below. This process begins with the selection of a set of active compounds (training set) and culminates in a validated pharmacophore model that can be used for virtual screening.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

A detailed experimental protocol for ligand-based pharmacophore modeling using software such as Discovery Studio is as follows:

-

Training Set Preparation: A set of at least 16 structurally diverse thiazole-based inhibitors with a wide range of biological activities (typically IC50 values) is selected.

-

Conformational Analysis: The 3D conformations for each molecule in the training set are generated. This is a crucial step to ensure that the bioactive conformation of each molecule is likely represented.

-

Pharmacophore Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups are identified for all molecules.

-

Hypothesis Generation: The HypoGen algorithm within Discovery Studio can be used to generate a set of pharmacophore models (hypotheses).[10] The algorithm aims to find a common pharmacophore that is present in the most active compounds but absent in the inactive ones.

-

Model Scoring and Selection: The generated hypotheses are scored based on a cost function that considers the fit of the active compounds to the pharmacophore and the complexity of the model. The hypothesis with the highest cost difference between the null hypothesis and the total cost is typically selected as the best model.

-

Model Validation: The selected pharmacophore model is validated using a test set of compounds that were not used in the model generation. A good model should be able to accurately predict the activity of the test set compounds. Further validation can be performed using methods like Fischer's randomization test.

Structure-Based Pharmacophore Modeling Workflow

Structure-based pharmacophore modeling leverages the 3D structure of the kinase-inhibitor complex. The general workflow is outlined below.

Caption: A generalized workflow for structure-based pharmacophore modeling.

A detailed protocol for structure-based pharmacophore modeling using a tool like LigandScout is as follows:

-

Input Preparation: A high-resolution crystal structure of the target kinase in complex with a thiazole-based inhibitor is obtained from the Protein Data Bank (PDB). The protein-ligand complex is prepared by adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network.

-

Pharmacophore Generation: The software automatically identifies and maps the key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, and aromatic interactions) between the ligand and the protein's active site. These interactions are then translated into pharmacophore features.

-

Exclusion Volume Spheres: To represent the shape of the active site and avoid steric clashes, exclusion volume spheres are added to the pharmacophore model.

-

Model Validation: The structure-based pharmacophore model is validated by screening a database containing known active and inactive compounds. The model's ability to enrich the active compounds from the decoys is a measure of its quality.

-

Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large chemical databases for novel potential inhibitors.

Quantitative Data for Thiazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities and pharmacophore model validation statistics for selected thiazole-based kinase inhibitors from various studies.

Table 1: Inhibitory Activity of Thiazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 47 | Plk1 | - | [11] |

| Compound 42 | GSK-3β | 0.29 ± 0.01 | [1] |

| Compound 43 | GSK-3 | 1.1 ± 0.1 | [1] |

| Compound 25 | CDK9 | 640 - 2010 | [1][3] |

| BJG-03-025(58) | FAK | 20 | [1] |

| Compound 39 | EGFR | 153 | [12] |

| Compound 39 | HER2 | 108 | [12] |

| Compound 43 | EGFR | 122 | [12] |

| Compound 43 | HER2 | 78 | [12] |

| Compound 39 | DHFR | 291 | [12] |

| Compound 42 | DHFR | 123 | [12] |

| Compound 1g | CK2 | 1900 | [13] |

| Compound 1g | GSK3β | 670 | [13] |

Table 2: Statistical Validation of Pharmacophore Models for Thiazole-Based Kinase Inhibitors

| Kinase Target | Model Type | Software | R² (Training Set) | Q² (Test Set) | Reference |

| Plk1 | Ligand-Based (3D-QSAR) | - | 0.9539 | 0.4868 | [11] |

| Aurora Kinase | Ligand-Based (QSAR) | QSARINS | 0.8902 | 0.8735 (R²ext) | [2] |

| SYK | Ligand-Based (3D-QSAR) | - | - | - | [14] |

| Tie2 (Type I) | Ligand-Based (HipHop) | Catalyst | - | - | [15] |

| Tie2 (Type II) | Ligand-Based (HypoRefine) | Catalyst | 0.976032 | - | [15] |

Signaling Pathways of Key Kinase Targets

Thiazole-based inhibitors have been developed against a variety of kinases that play crucial roles in cellular signaling pathways, particularly in cancer. Understanding these pathways is essential for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several kinases targeted by thiazole-based inhibitors, such as GSK3β and CK2, are involved in this pathway. For instance, CK2 and GSK3β cooperatively phosphorylate the tumor suppressor protein PTEN, leading to its deactivation and subsequent activation of the PI3K pathway.[13]

Caption: The PI3K/Akt/mTOR signaling pathway with regulation by CK2 and GSK3β.

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. Thiazole-based compounds have shown potent dual inhibitory activity against both EGFR and HER2.[12]

Caption: Simplified EGFR/HER2 signaling pathway and its inhibition by thiazole derivatives.

Conclusion

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline for identifying and optimizing novel thiazole-based kinase inhibitors. This guide has provided a detailed overview of the core methodologies, from data preparation and model generation to validation and application. The presented quantitative data and signaling pathway diagrams offer a valuable resource for researchers in this field. The continued application of these computational techniques, in conjunction with traditional medicinal chemistry approaches, will undoubtedly accelerate the development of the next generation of targeted kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]